molecular formula C17H14O5 B1655241 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one CAS No. 33513-36-9

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B1655241
CAS No.: 33513-36-9
M. Wt: 298.29 g/mol
InChI Key: MEDOAKSPIIOKFU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and its unique chemical structure, which includes a chromenone core with methoxy and hydroxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with 7-hydroxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various models.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways. It also inhibits cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonoid known for its anticancer activities.

    Luteolin: A flavonoid with both antioxidant and anti-inflammatory effects.

Uniqueness

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other flavonoids.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-6-3-10(7-17(14)21-2)15-9-13(19)12-5-4-11(18)8-16(12)22-15/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDOAKSPIIOKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187153
Record name 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33513-36-9
Record name 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033513369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone,4'-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JN0O0F1KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dry, pulverulent lithium hydroxide (18 mmol, 3.6 equivalents) is added in one portion to a well-stirred solution of 2,4-dihydroxyacetophenone (5 mmol) in dry THF (5 ml) under an argon atmosphere at −78° C. The reaction mixture is stirred at −78° C. for one hour and subsequently at about 0° C. for two hours. After the mixture has been re-cooled to −78° C., a solution of 3,4-dimethoxybenzoyl chloride (5.9 mmol) in THF (10 ml) is added in one portion. The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material has disappeared. The reaction mixture is emptied into a mixture of ice (150 g) and concentrated HCl (5 ml) and extracted with chloroform (3×50 ml). The solvents are removed from the dried extracts, and the residue is dried under reduced pressure for 24 hours. Glacial acetic acid (30 ml) and sulfuric acid (0.2 ml) are added to the residue, and the mixture is heated at 95–100° C. for from 30 minutes to one hour under an argon atmosphere. Approximately one third of the acetic acid is stripped off, and the residue is emptied into water. The precipitated product is filtered, washed and dried and recrystallised in methanol, giving 3′,4′-dimethoxy-7-hydroxyflavone. 1H NMR (250 MHz, DMSO-d6): δ=3.85 (d, 6 H), 6.85–8.00 (m, 7 H), 10.72 (s, 1 H); 13C NMR (250 MHz, DMSO-d6): δ=56.08 (s), 56.22 (s), 102.95 (s), 105.82 (s), 109.76 (s), 112.11 (s), 115.19 (s), 116.51 (s), 119.38 (s), 123.97 (s), 126.80 (s), 149.40 (s), 152.10 (s), 157.79 (s), 162.41 (s), 162.94 (s), 176.70 (s); EI-MS (70 eV) m/e (rel. abund.)=298; UV (2-propanol): λ=236 nm, 332 nm.
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.9 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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